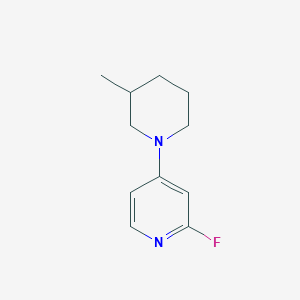
2-Fluoro-4-(3-methylpiperidin-1-yl)pyridine
Overview
Description
2-Fluoro-4-(3-methylpiperidin-1-yl)pyridine is a chemical compound . It is a derivative of pyridine, which is a basic heterocyclic organic compound . Pyridine derivatives are present in more than twenty classes of pharmaceuticals and play a significant role in the pharmaceutical industry .
Synthesis Analysis
The synthesis of fluorinated pyridines, including this compound, is a topic of interest in the field of organic chemistry . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyridine ring, a fluorine atom, and a 3-methylpiperidin-1-yl group . The empirical formula is C6H6FN .Chemical Reactions Analysis
Fluoropyridines, including this compound, can participate in various chemical reactions. For instance, they can act as reactants in the preparation of aminopyridines through amination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 111.12, a refractive index of n20/D 1.472 (lit.), a boiling point of 160-161 °C (lit.), and a density of 1.078 g/mL at 25 °C (lit.) .Scientific Research Applications
Fluorescence Chemo-Sensing
Salicylaldehyde based hydrazones, including a fluoro-substituted derivative, have been synthesized and found to exhibit "turn on" fluorescence response toward Al3+ in a mixture of dimethyl formamide and water. This reaction demonstrates the potential application of fluoro-substituted compounds in selective chemo-sensing, particularly for aluminum detection in living cells (Rahman et al., 2017).
Fluorescence ON/OFF Switching Sensors
Pyridine-pyridone derivatives, involving substitutions at the pyridine ring, have been studied as fluorescent Zn2+ sensors. These sensors show strong fluorescence with Zn2+ due to their ability to influence electron transfer, enabling fluorescence ON/OFF switching. This research indicates the utility of fluoro-substituted pyridines in developing sensitive biological sensors (Hagimori et al., 2013).
Synthesis and Antitumor Activity in Peritoneal Mesothelioma Models
1H-pyrrolo[2,3-b]pyridine derivatives, including fluoro-substituted analogues, have been synthesized and demonstrated significant activity against diffuse malignant peritoneal mesothelioma (DMPM) cells. These compounds were found to inhibit cyclin-dependent kinase 1, thereby reducing cell proliferation and inducing apoptosis in DMPM cells (Carbone et al., 2013).
Electrophilic Fluorination
Studies on electrophilic fluorination of pyridines, including the development of practical and efficient selective anodic fluorination methods, demonstrate the relevance of fluoro-substituted pyridines in medicinal chemistry and material science applications (Fang et al., 2004).
Coordination Chemistry and Luminescent Compounds
Research on 2,6-bis(pyrazolyl)pyridines and related ligands, including fluoro-substituted derivatives, highlights their applications in coordination chemistry. They have been used to create luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical properties (Halcrow, 2005).
Future Directions
The future directions in the field of fluoropyridines, including 2-Fluoro-4-(3-methylpiperidin-1-yl)pyridine, involve the development of fast and cost-effective methods for the synthesis of substituted piperidines . This is an important task of modern organic chemistry due to the significant role of piperidine-containing compounds in drug construction .
properties
IUPAC Name |
2-fluoro-4-(3-methylpiperidin-1-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2/c1-9-3-2-6-14(8-9)10-4-5-13-11(12)7-10/h4-5,7,9H,2-3,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVPAVOTPDTWOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=CC(=NC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl (2S,4S)-4-[2-bromo-4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1488085.png)
![Methyl (2S,4S)-4-[4-(ethoxycarbonyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1488086.png)



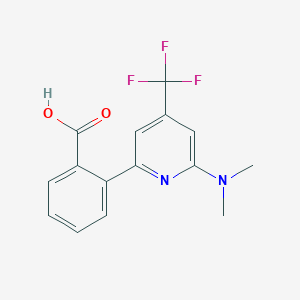

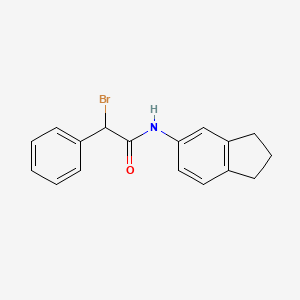
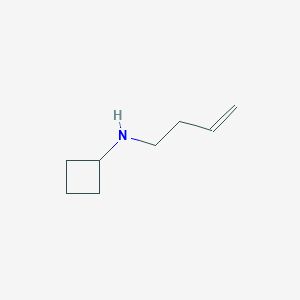

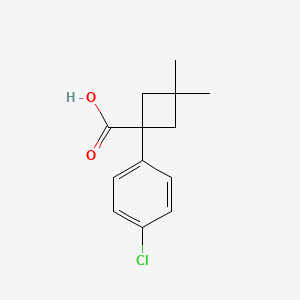
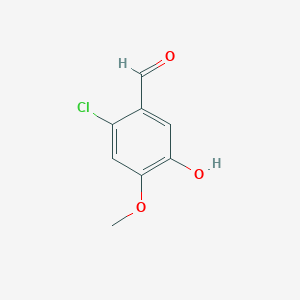
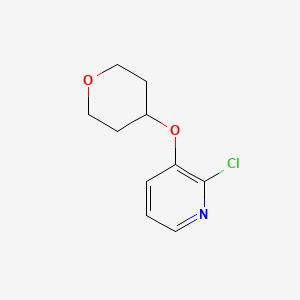
![Methyl 3-{4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}-3-oxopropanoate](/img/structure/B1488106.png)